molecular formula C22H22O12 B12395348 Neochilenin

Neochilenin

Cat. No.: B12395348
M. Wt: 478.4 g/mol
InChI Key: PCBCGLHWIGZJQI-UKWZQOBBSA-N
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Description

Neochilenin is a glycoside of 3-O-methylquercetin, specifically 3-O-methylquercetin 4’-O-glucoside. It is a flavonol glycoside isolated from the tepals of Neochilenia, Neoporteria, and Parodia species, which belong to the sub-family Cereoideae of the Cactaceae family These plants are native to South America

Preparation Methods

Synthetic Routes and Reaction Conditions: Neochilenin can be synthesized through the glycosylation of 3-O-methylquercetin. The process involves the reaction of 3-O-methylquercetin with a suitable glucosyl donor under acidic conditions to form the glycoside bond . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tepals of Neochilenia, Neoporteria, and Parodia species. The tepals are harvested, dried, and subjected to solvent extraction to isolate the flavonol glycosides. The extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Neochilenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glycosides .

Scientific Research Applications

Neochilenin has several scientific research applications, including:

Mechanism of Action

Neochilenin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound also inhibits lipid peroxidation and modulates redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These actions contribute to its anti-inflammatory and cytoprotective effects.

Comparison with Similar Compounds

Biological Activity

Neochilenin, also known as 3-O-Methylquercetin 4′-O-glucoside, is a glycoside derived from the flavonoid quercetin and is primarily isolated from plants in the Cactaceae family. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its chemical formula is C₁₅H₁₄O₇, and it features a methoxy group at the 3-position of the flavonoid backbone. This structural modification enhances its solubility and biological activity compared to its aglycone counterpart, quercetin.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory pathways .

2. Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. It has been shown to protect cells from oxidative damage induced by reactive oxygen species (ROS), thus contributing to its cytoprotective effects .

3. Antiviral Effects

Recent studies have highlighted the antiviral potential of this compound against various viral infections. For instance, it has been reported to inhibit the replication of the H1N1 influenza virus in cell cultures by interfering with viral attachment to host cells . This suggests that this compound could be a candidate for developing antiviral therapies.

4. Anticancer Activity

This compound's antiproliferative effects have been investigated in several cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of cell cycle regulators and activation of apoptotic pathways . The compound's ability to target cancer cells while sparing normal cells underscores its therapeutic potential.

Case Studies

Case Study 1: Anti-inflammatory Mechanisms
A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers such as TNF-α and IL-6. The results indicated a dose-dependent response, showcasing its potential for treating inflammatory diseases .

Case Study 2: Antiviral Potential
In a controlled laboratory setting, this compound was tested against H1N1-infected Madin-Darby canine kidney (MDCK) cells. The findings revealed that this compound effectively inhibited viral replication and reduced cytopathic effects, suggesting its role as a potential therapeutic agent against influenza .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of iNOS and COX-2; reduction of NO and PGE2
AntioxidantScavenging free radicals; protection against oxidative stress
AntiviralInhibition of viral replication; interference with viral attachment
AnticancerInduction of apoptosis; modulation of cell cycle

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-21-17(28)15-11(26)5-9(24)6-13(15)32-20(21)8-2-3-12(10(25)4-8)33-22-19(30)18(29)16(27)14(7-23)34-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1

InChI Key

PCBCGLHWIGZJQI-UKWZQOBBSA-N

Isomeric SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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